2-amino-3-(1H-indol-5-yl)propanoic acid 2-amino-3-(1H-indol-5-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 3569-24-2
VCID: VC15977811
InChI: InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)
SMILES:
Molecular Formula: C11H12N2O2
Molecular Weight: 204.22 g/mol

2-amino-3-(1H-indol-5-yl)propanoic acid

CAS No.: 3569-24-2

Cat. No.: VC15977811

Molecular Formula: C11H12N2O2

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

2-amino-3-(1H-indol-5-yl)propanoic acid - 3569-24-2

Specification

CAS No. 3569-24-2
Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
IUPAC Name 2-amino-3-(1H-indol-5-yl)propanoic acid
Standard InChI InChI=1S/C11H12N2O2/c12-9(11(14)15)6-7-1-2-10-8(5-7)3-4-13-10/h1-5,9,13H,6,12H2,(H,14,15)
Standard InChI Key AYNAZYTXSBGFDA-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CN2)C=C1CC(C(=O)O)N

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 2-amino-3-(1H-indol-5-yl)propanoic acid, reflects its structure:

  • A central propanoic acid chain (C3H6O2C_3H_6O_2) with an amino group (-NH2_2) at the α-carbon (C2).

  • A 1H-indole group attached at the β-carbon (C3), with the indole’s benzene ring substituted at the 5-position .

Key Features:

  • Molecular Formula: C11H12N2O2C_{11}H_{12}N_2O_2 (calculated molecular weight: 218.23 g/mol).

  • Stereochemistry: The α-carbon is chiral; enantiomers (D/L) may exhibit distinct biological activities, though specific studies are lacking for this isomer.

  • Tautomerism: The indole’s NH group allows tautomerization, influencing solubility and reactivity .

Synthesis and Structural Analogs

Structural Modifications

  • Halogenation: Introducing halogens (Cl, I) at the 5-position enhances metabolic stability and binding affinity in enzyme inhibitors .

  • Alkyne Functionalization: The 5-(prop-2-yn-1-yloxy) variant (PubChem CID 75535048) demonstrates the feasibility of click chemistry modifications for bioconjugation .

Physicochemical Properties

Data from analogs suggest the following properties (Table 1):

Table 1: Comparative Physicochemical Properties of Indole-Based Amino Acids

Property5-Chloro-L-tryptophan 5-Iodo Analog 2-Amino-3-(1H-indol-5-yl)propanoic Acid (Predicted)
Melting Point272–275°CNot reported~260–270°C (estimated)
Solubility (Water)Slight in acid/baseLowModerate in polar aprotic solvents
pKa (α-COOH)2.212.3–2.5~2.2–2.4
LogP (Partition Coefficient)1.471.65~1.5–1.8

Key Observations:

  • Hygroscopicity: Chloro and iodo analogs are hygroscopic, necessitating storage under inert gas .

  • Thermal Stability: Decomposition above 300°C is common due to indole ring fragility .

Biological Activity and Mechanisms

Enzyme Inhibition

  • cPLA2α Inhibition: 3-(1-Aryl-1H-indol-5-yl)propanoic acids (e.g., ASB14780) show potent inhibition of cytosolic phospholipase A2α (IC50_{50} = 0.12 μM), a target in inflammatory diseases . The 5-indolyl configuration enhances hydrophobic interactions with the enzyme’s active site .

  • Tryptophan Metabolism: Structural similarity to L-tryptophan suggests potential interference with kynurenine or serotonin pathways, though this remains untested for the 5-yl isomer .

Applications in Drug Discovery

Anti-Inflammatory Agents

  • Lead Compound Optimization: ASB14780, a 5-indolylpropanoic acid derivative, reduces edema in murine models (ED50_{50} = 3.2 mg/kg) . The 5-substitution pattern improves bioavailability compared to 3-substituted analogs .

Prodrug Design

  • Ester Prodrugs: Methyl and ethyl esters of 5-chlorotryptophan show enhanced blood-brain barrier penetration, suggesting utility in neurological disorders .

Challenges and Future Directions

  • Synthetic Accessibility: Direct functionalization at the indole 5-position remains challenging due to electronic and steric factors. Transition metal-catalyzed C–H activation could offer solutions.

  • Biological Profiling: No in vivo toxicity or pharmacokinetic data exist for the 5-yl isomer. Priority studies should include:

    • Cytotoxicity screening (e.g., HepG2, HEK293 cells).

    • Metabolic stability assays in liver microsomes.

  • Computational Modeling: Molecular docking studies could predict interactions with targets like cPLA2α or IDO1 (indoleamine 2,3-dioxygenase).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator